4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde structure elucidation
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde, a substituted heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to build an unassailable structural hypothesis.
Introduction: The Imperative for Unambiguous Characterization
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a polyfunctionalized thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The specific substitution pattern—a chloro group, a pyrrolidine moiety, and a formyl (carbaldehyde) group—creates a unique electronic and steric environment that dictates its chemical reactivity and potential biological activity. Therefore, absolute certainty of its structure, including the precise location of each substituent on the thiazole ring, is paramount before its use in further research or as a building block in drug discovery pipelines.
The likely synthesis of this compound involves the formylation of a 2-(pyrrolidin-1-yl)thiazole precursor. The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classic and effective method for formylating electron-rich heterocyclic rings.[2][3] This reaction on a suitable thiazolidinone precursor can introduce both the chloro and carbaldehyde functionalities.[4] Given the directing effects of the substituents, this reaction provides a logical synthetic route to the target molecule, but it also necessitates a rigorous analytical confirmation of the resulting regioisomer.
This guide presents a systematic workflow for achieving that confirmation.
Figure 1: A generalized workflow for the synthesis and definitive structure elucidation of a novel chemical entity.
Mass Spectrometry: Establishing the Molecular Blueprint
Expertise & Experience: The first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. For a molecule containing chlorine, the characteristic isotopic pattern is a critical self-validating feature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a distinctive M+2 peak with an intensity approximately one-third that of the molecular ion peak (M+). Observing this pattern provides high confidence in the presence of a single chlorine atom.
Trustworthiness: The protocol below ensures accuracy by using an internal standard for mass calibration and analyzing fragmentation patterns, which must be consistent with the proposed structure. Thiazole derivatives often exhibit specific fragmentation pathways, such as cleavage of the ring or loss of substituents, which can further corroborate the structure.[5][6]
Table 1: Predicted Mass Spectrometry Data for C₈H₉ClN₂OS
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₉ClN₂OS | Based on the proposed structure. |
| Exact Mass (Monoisotopic) | 216.0124 | Calculated for the most abundant isotopes (¹²C₈¹H₉³⁵Cl¹⁴N₂¹⁶O¹³²S). |
| Molecular Ion [M]⁺ | m/z 216 | Corresponds to the monoisotopic mass. |
| Isotopic Peak [M+2]⁺ | m/z 218 | Due to the presence of the ³⁷Cl isotope. The intensity should be ~32% of the [M]⁺ peak. |
| Key Fragment 1 [M-CHO]⁺ | m/z 187 | Loss of the formyl radical, a common fragmentation for aldehydes. |
| Key Fragment 2 [M-Cl]⁺ | m/z 181 | Loss of the chlorine radical. |
| Key Fragment 3 | m/z 146 | Corresponds to the [C₄H₂N₂OSCl]⁺ fragment after cleavage of the pyrrolidine ring. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.
-
Ionization Mode: Perform analysis in positive ion mode (+)ESI, as the nitrogen atoms in the structure are readily protonated.
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Infusion: Directly infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Mass Analyzer Settings:
-
Set the mass range to m/z 50-500 to ensure capture of the molecular ion and key fragments.
-
Acquire data in centroid mode with a resolution setting of >10,000 (FWHM).
-
Use an internal calibrant (e.g., Ultramark 1621) to ensure mass accuracy below 5 ppm.
-
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 217) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Data Analysis:
-
Confirm the measured exact mass of the molecular ion is within 5 ppm of the calculated value for C₈H₉ClN₂OS.
-
Verify the presence and correct intensity ratio (~3:1) of the [M]⁺ and [M+2]⁺ peaks.
-
Analyze the MS/MS spectrum to identify fragment ions corresponding to the predicted losses (e.g., -CHO, -Cl).
-
FTIR Spectroscopy: Fingerprinting Functional Groups
Expertise & Experience: While MS provides the formula, FTIR spectroscopy provides direct evidence of the functional groups present. The choice to use FTIR is based on its ability to quickly confirm the presence of the key carbaldehyde C=O and the aromatic-like thiazole ring system. The carbonyl stretch is particularly informative; its frequency can indicate the degree of conjugation. For our target, the aldehyde group is attached to an electron-rich π-system, which is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.
Trustworthiness: The presence of sharp, characteristic bands in the expected regions serves as a rapid and reliable check. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹) is equally important, ruling out alternative structures like a carboxylic acid (which could be an over-oxidation product).[7]
Table 2: Predicted FTIR Absorption Bands for 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| Aldehyde C-H | ~2850 and ~2750 | C-H Stretch (Fermi resonance doublet) | A characteristic pair of peaks for an aldehyde C-H bond. |
| Aliphatic C-H | 2970-2880 | C-H Stretch (Pyrrolidine) | Typical stretching frequencies for sp³ C-H bonds. |
| Aldehyde C=O | 1670-1685 | C=O Stretch (Conjugated) | The frequency is lowered due to conjugation with the thiazole ring.[8] |
| Thiazole Ring | 1600-1500 | C=N and C=C Stretch | Aromatic and heteroaromatic ring systems show characteristic absorptions in this region.[9] |
| C-N Stretch | 1360-1250 | C-N Stretch (Pyrrolidine-Thiazole) | Stretching of the bond between the pyrrolidine nitrogen and the thiazole ring. |
| C-Cl Stretch | 800-600 | C-Cl Stretch | The C-Cl bond stretch typically appears in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an automatic ATR correction (if available in the software) and baseline correction. Label the major peaks and compare them against the predicted values.
NMR Spectroscopy: Assembling the Molecular Puzzle
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. For 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde, the key diagnostic signals will be the lone thiazole proton, the downfield aldehyde proton, and the distinct signals for the pyrrolidine ring. The choice to run both ¹H and ¹³C NMR is non-negotiable; they provide complementary information that is essential for a complete structural assignment.
Trustworthiness: The combination of chemical shifts (δ), integration values (proton ratios), and coupling constants (J-values, which reveal neighboring protons) creates a highly constrained dataset. Any proposed structure must be consistent with all of these parameters. For example, the aldehyde proton should appear as a singlet, confirming it has no adjacent protons. The protons of the pyrrolidine ring will likely show complex splitting patterns consistent with a four-membered spin system.
Figure 2: Logic diagram showing how different NMR experiments contribute to the final atomic connectivity map.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, reference TMS)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| Aldehyde-H | 9.8 - 10.1 | Singlet (s) | 1H | Highly deshielded proton of the electron-deficient aldehyde group.[10] |
| Pyrrolidine-H (α-CH₂) | 3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the electron-withdrawing thiazole ring nitrogen. Appears as one signal due to fast rotation. |
| Pyrrolidine-H (β-CH₂) | 2.0 - 2.2 | Quintet (p) | 4H | Protons further from the ring, coupled to the α-protons. Appears as one signal. |
| ¹³C NMR | Predicted δ (ppm) | Assignment Rationale | ||
| Aldehyde C=O | 180 - 185 | Characteristic chemical shift for a conjugated aldehyde carbonyl carbon. | ||
| Thiazole C2 | 168 - 172 | Carbon attached to two heteroatoms (S and N) and the pyrrolidine nitrogen.[11] | ||
| Thiazole C4 | 145 - 150 | Carbon bearing the chlorine atom, deshielded. | ||
| Thiazole C5 | 115 - 120 | Carbon attached to the aldehyde group. | ||
| Pyrrolidine C (α-CH₂) | 48 - 52 | Carbon adjacent to the nitrogen. | ||
| Pyrrolidine C (β-CH₂) | 25 - 28 | Aliphatic carbon in the pyrrolidine ring.[12] |
Note: The absence of a signal between 7-8 ppm in the ¹H NMR spectrum is critical, as it confirms the C5 position is substituted (with the aldehyde) and not bearing a proton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Conclusion: Synthesizing the Evidence for Final Structure Confirmation
The structure elucidation of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a process of convergent validation. No single technique provides the complete picture, but together they offer an unambiguous confirmation.
-
Mass Spectrometry establishes the elemental composition (C₈H₉ClN₂OS) and confirms the presence of one chlorine atom.
-
FTIR Spectroscopy confirms the presence of the key functional groups: a conjugated aldehyde (C=O at ~1675 cm⁻¹), a pyrrolidine ring (aliphatic C-H stretches), and the thiazole core (C=N/C=C stretches).
-
NMR Spectroscopy provides the definitive connectivity map. ¹H NMR shows the expected signals for the aldehyde and pyrrolidine protons in a 1:4:4 ratio. ¹³C NMR confirms the presence of 8 unique carbon atoms, including the characteristic downfield shifts for the carbonyl and thiazole ring carbons.
The collective data from these orthogonal techniques provides a self-consistent and robust body of evidence, allowing researchers to proceed with confidence that the synthesized molecule is indeed 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in chemistry and drug discovery.
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